molecular formula C7H9NO2 B1345574 Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione CAS No. 5763-44-0

Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione

Cat. No.: B1345574
CAS No.: 5763-44-0
M. Wt: 139.15 g/mol
InChI Key: QCWDCTDYSDJKTP-UHFFFAOYSA-N
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Description

Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of viral replication. It interacts with enzymes such as viral polymerases and proteins like the hepatitis B virus (HBV) core protein. The nature of these interactions involves binding to the HBV core protein, preventing the encapsidation of pregenomic RNA and viral polymerase, thereby inhibiting viral replication .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have potent anti-HBV cellular activity, leading to significant reductions in serum HBV DNA levels in preclinical models . This compound’s impact on cell function includes modulation of cell signaling pathways involved in viral replication and gene expression related to viral life cycles.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the HBV core protein. By binding to this protein, the compound prevents the formation of the viral capsid, which is essential for the encapsidation of viral RNA and polymerase. This inhibition disrupts the viral life cycle, leading to a decrease in viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound exhibits stability under various conditions, and its degradation products have minimal impact on its efficacy. Long-term studies have shown that it maintains its inhibitory effects on viral replication over extended periods, both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits viral replication without significant adverse effects. At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to its antiviral activity. It interacts with enzymes responsible for drug metabolism, including cytochrome P450 enzymes. These interactions can affect the compound’s metabolic flux and the levels of metabolites produced during its breakdown .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, enhancing its antiviral efficacy. The compound’s distribution is crucial for its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments within the cell, such as the nucleus and cytoplasm, through targeting signals and post-translational modifications. These localizations enable the compound to effectively interact with viral components and inhibit replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione typically involves the reaction of cyclopentenone with tosylmethyl isocyanide (TosMIC) to form a bicyclic pyrrole intermediate. This intermediate is then subjected to regioselective bromination using N-bromosuccinimide, followed by N-methylation with methyl iodide . Another method involves the visible light-induced diastereoselective synthesis using 2H-azirines and maleimides in the presence of an organic photocatalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination with N-bromosuccinimide results in regioselective bromination of the pyrrole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione is unique due to its specific structural features and its ability to inhibit HBV replication through a distinct mechanism of action. This sets it apart from other similar compounds that may not exhibit the same level of antiviral activity .

Properties

IUPAC Name

4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-6-4-2-1-3-5(4)7(10)8-6/h4-5H,1-3H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWDCTDYSDJKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30901319
Record name 1,2-Cyclopentanedicarboximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5763-44-0
Record name Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5763-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrocyclopenta(c)pyrrole-1,3(2H,3aH)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005763440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Cyclopentanedicarboximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.805
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Load 1 kg of diethyl 1,2-cyclopentanedicarboxylate and 1.02 kg of 27% ammonia into an autoclave. The reaction mixture is heated in the autoclave at a temperature of 130° C. for a minimum of 4 hours. After cooling to 60° C. and depressurisation, evaporation of the solvent is carried out. The residue is then subjected to pyrolysis at 280° C. for 1 hour. The imide is purified by distillation in vacuo (4-12 mbars) at a temperature of 200° C. After isolation, the title product is obtained in a yield of 96%.
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
1.02 kg
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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